n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Description
Structural Classification Within Thieno[2,3-b]pyridine Derivatives
The structural classification of this compound within the thieno[2,3-b]pyridine derivative family requires a detailed examination of its molecular architecture and the specific substitution patterns that define its chemical identity. Thieno[2,3-b]pyridine derivatives are systematically classified based on their fusion patterns, substitution positions, and functional group arrangements, with this compound representing a specific subclass characterized by 2-position methylamine substitution.
The compound belongs to the broader category of bicyclic heteroaromatic systems, specifically those containing both sulfur and nitrogen heteroatoms in distinct rings. Within this classification, the [2,3-b] fusion pattern distinguishes it from other thieno-pyridine isomers such as thieno[3,2-b]pyridines and thieno[2,3-c]pyridines, each of which exhibits different electronic properties and biological activities. The [2,3-b] fusion creates a specific arrangement where the thiophene 2,3-positions are fused to the pyridine 2,3-positions, resulting in a linear arrangement of the two rings that maximizes conjugation and planarity.
Comparative structural analysis reveals that this compound shares common structural features with other bioactive thieno[2,3-b]pyridine derivatives while maintaining unique characteristics that define its specific pharmacological potential. For instance, research has demonstrated that thieno[2,3-b]pyridine analogues with various substitution patterns exhibit significant anticancer activity, with growth inhibition values ranging from 20-40 nanomolar for specific cell lines. The positioning of the methylamine group at the 2-position creates opportunities for additional chemical modifications and provides a handle for further structural elaboration.
The electronic structure of this compound reflects the combined influence of the electron-rich thiophene ring and the electron-deficient pyridine ring, creating a push-pull electronic system that can interact favorably with biological targets. This electronic complementarity is further modulated by the methylamine substituent, which introduces additional electron density and hydrogen bonding capability to the molecular framework. The resulting electronic distribution makes the compound particularly suitable for applications requiring specific protein-ligand interactions.
| Structural Feature | This compound | Related Thieno[2,3-b]pyridine Derivatives |
|---|---|---|
| Fusion Pattern | [2,3-b] | [2,3-b] |
| Substitution Position | 2-position | Variable (2, 3, 4, 5, 6, 7) |
| Functional Group | Methylamine | Diverse (amines, esters, amides, etc.) |
| Molecular Weight | 178.253 g/mol | 150-400 g/mol range |
| Heteroatoms | N, S | N, S (with possible O, halides) |
| Planarity | High | High |
Historical Context of Thieno[2,3-b]pyridine Scaffold Development
The historical development of the thieno[2,3-b]pyridine scaffold represents a fascinating journey through the evolution of heterocyclic chemistry, with early investigations dating back several decades and continuing through contemporary research efforts that have established these compounds as privileged structures in medicinal chemistry. The initial recognition of thieno[2,3-b]pyridines as pharmacologically relevant scaffolds emerged from systematic studies of fused heterocyclic systems designed to combine the beneficial properties of both thiophene and pyridine rings in a single molecular framework.
Early synthetic approaches to thieno[2,3-b]pyridine derivatives focused on classical cyclization methodologies, often involving the condensation of aminothiophene precursors with appropriate carbonyl compounds or the cyclization of substituted pyridine derivatives containing reactive sulfur-containing substituents. These foundational synthetic methods, while sometimes limited in scope and efficiency, established the basic chemical principles that would guide future developments in the field. The synthesis of thienopyrimidine derivatives, closely related to thieno[2,3-b]pyridines, provided important insights into the reactivity patterns and structural requirements for successful cyclization reactions.
The pharmaceutical relevance of thieno[2,3-b]pyridine scaffolds became increasingly apparent through the 1990s and 2000s, as researchers began to recognize their potential as inhibitors of various therapeutic targets. Notably, patent literature from this period, including work by Takeda Chemical Industries, described thienopyridine derivatives with strong acyl-Coenzyme A cholesterol acyltransferase inhibitory activities, demonstrating the therapeutic potential of these scaffolds in cardiovascular medicine. These early pharmaceutical applications provided the impetus for more systematic investigations of structure-activity relationships within the thieno[2,3-b]pyridine family.
Contemporary developments in thieno[2,3-b]pyridine chemistry have been marked by increasingly sophisticated synthetic methodologies and a deeper understanding of their biological activities. Recent research has demonstrated that thieno[2,3-b]pyridine analogues can serve as highly selective anticancer agents, with some derivatives showing exceptional activity against specific cancer cell lines. The development of new synthetic routes, including cascade heterocyclization approaches using tetracyanopropenide salts, has expanded the accessible chemical space and enabled the preparation of highly substituted derivatives that were previously difficult to obtain.
The evolution of synthetic methodology has been particularly noteworthy, with modern approaches offering improved efficiency, selectivity, and scope compared to traditional methods. Advanced techniques such as microwave-assisted synthesis have been successfully applied to the preparation of thieno[2,3-b]pyridine derivatives, demonstrating significant improvements in reaction times and product yields. These methodological advances have facilitated the systematic exploration of structure-activity relationships and enabled the identification of lead compounds with optimized pharmacological profiles.
| Time Period | Key Developments | Representative Achievements |
|---|---|---|
| 1980s-1990s | Initial scaffold recognition | Basic synthetic methodologies established |
| 1990s-2000s | Pharmaceutical applications | Acyl-Coenzyme A cholesterol acyltransferase inhibitors |
| 2000s-2010s | Structure-activity studies | Anticancer activity identification |
| 2010s-Present | Advanced synthesis methods | Cascade cyclizations, microwave synthesis |
| Current Research | Selective inhibitor development | Protein kinase inhibitors, chemical probes |
The historical trajectory of thieno[2,3-b]pyridine scaffold development culminates in current research efforts that position these compounds as versatile platforms for drug discovery. Recent investigations have identified thieno[2,3-b]pyridine derivatives as highly selective protein kinase inhibitors, with some compounds serving as quality chemical probes suitable for in vivo applications. This progression from basic synthetic chemistry to sophisticated pharmaceutical applications illustrates the maturation of the field and the continued relevance of this compound and related compounds in contemporary medicinal chemistry research.
Properties
IUPAC Name |
N-methyl-1-thieno[2,3-b]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-10-6-8-5-7-3-2-4-11-9(7)12-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQWFNNJCRAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428712 | |
| Record name | N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-42-4 | |
| Record name | N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thieno[2,3-b]pyridine Core
The synthesis begins with the construction of the thieno[2,3-b]pyridine heterocyclic framework, which is critical for the compound’s chemical and biological properties.
Key Starting Materials: Commonly, 2-thioxopyridine-3-carbonitrile or related derivatives serve as precursors. These compounds undergo cyclization and functional group transformations to form the fused thieno[2,3-b]pyridine ring system.
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- One reported method involves the reaction of cyanothioacetamide or 2-cyanoacetohydrazide with substituted pyridine derivatives under reflux in the presence of piperidinium acetate, yielding thieno[2,3-b]pyridine intermediates with good yields.
- Another approach uses sodium 3-(substituted benzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide derivatives, followed by base-mediated cyclization in solvents like N,N-dimethylformamide (DMF).
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- Refluxing in polar aprotic solvents such as DMF or acetic acid with ammonium acetate is common.
- Catalytic amounts of acetic acid or bases like potassium hydroxide facilitate cyclization and substitution steps.
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- A thioxopyridine-carbonitrile intermediate reacts with chloroacetone or bromoacetophenone in the presence of potassium hydroxide in DMF to afford substituted thieno[2,3-b]pyridines after nucleophilic substitution and dehydrochlorination steps.
Introduction of the N-Methylmethanamine Group
The methylamine substituent is introduced typically via nucleophilic substitution reactions on a suitable leaving group attached to the thieno[2,3-b]pyridine core.
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- Halogenated intermediates (e.g., chloro- or bromo-substituted thieno[2,3-b]pyridines) are reacted with methylamine or methylamine equivalents under basic conditions to replace the halogen with the methylamine group.
- Reductive amination of aldehyde or cyanohydrin intermediates with methylamine in the presence of reducing agents such as sodium cyanoborohydride is another viable route.
Reaction Medium and Conditions:
- Alcoholic solvents like methanol are preferred for reductive amination.
- The reaction medium is often rendered basic by adding tertiary amines such as 1,4-diazabicyclo[2.2.2]octane to facilitate amination.
- Sodium cyanoborohydride is commonly used as a mild reducing agent to convert imines or cyanohydrins to the corresponding amines.
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- Industrial synthesis optimizes these steps to maximize yield and purity while minimizing environmental impact.
- Proprietary modifications may include solvent recycling, catalyst reuse, and process intensification.
Summary Table of Preparation Methods
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to thieno[2,3-b]pyridine core | 2-thioxopyridine-3-carbonitrile or cyanothioacetamide derivatives | Piperidinium acetate, reflux in acetic acid or DMF | Thieno[2,3-b]pyridine intermediates | Good yields reported (~70-85%) |
| 2 | Nucleophilic substitution | Halogenated thieno[2,3-b]pyridine intermediates | Methylamine, base (KOH or tertiary amine), methanol or DMF | n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine | Moderate to high yields; reaction time varies |
| 3 | Reductive amination (alternative) | Cyanohydrin or aldehyde derivatives of thieno[2,3-b]pyridine | Sodium cyanoborohydride, methylamine, methanol, base | Target amine compound | Mild conditions, selective reduction |
Detailed Research Findings
Mechanistic Insights:
The cyclization step involves nucleophilic attack of the thioamide or cyano group on activated pyridine derivatives, forming the fused heterocycle. Subsequent nucleophilic substitution or reductive amination introduces the methylamine moiety at the methanamine position.Spectroscopic Characterization:
- IR spectra confirm functional groups such as CN (around 2218 cm⁻¹) and CO (around 1666-1700 cm⁻¹) in intermediates.
- ^1H-NMR signals for methyl groups appear as singlets near δ 2.3-2.4 ppm, confirming methyl substitution.
- Elemental analysis and mass spectrometry validate molecular formula and purity.
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- Reaction temperature and solvent choice critically affect yield and selectivity.
- Use of bases like potassium hydroxide or sodium hydride enhances nucleophilic substitution efficiency.
- Reflux times range from 2 to 7 hours depending on the step and reagents.
Comparative Analysis of Preparation Routes
| Aspect | Cyclization + Nucleophilic Substitution Route | Reductive Amination Route |
|---|---|---|
| Starting Materials | Thioxopyridine derivatives, halogenated intermediates | Cyanohydrins or aldehydes, methylamine |
| Reaction Conditions | Reflux in DMF or acetic acid, base catalysis | Mild, room temperature to reflux, reductive conditions |
| Reagents | Piperidinium acetate, KOH, methylamine | Sodium cyanoborohydride, tertiary amine bases |
| Yield | Moderate to high (70-85%) | High selectivity, mild conditions |
| Industrial Feasibility | Established, scalable | Used for selective amination, scalable |
| Environmental Impact | Requires solvent and base management | Mild reducing agents, less harsh conditions |
Chemical Reactions Analysis
Types of Reactions: n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Various substituted thieno[2,3-b]pyridines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activities of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine have been the focus of numerous studies. Its diverse pharmacological properties include:
- Anticancer Properties : Research indicates that compounds related to thieno[2,3-b]pyridine demonstrate potential in inhibiting cancer cell proliferation. They may act by modulating signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the activation of NF-kB—a transcription factor involved in inflammatory responses. This mechanism suggests its utility in treating autoimmune diseases and inflammatory disorders .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Therapeutic Implications
The therapeutic applications of this compound are extensive:
- Cancer Treatment : Given its anticancer properties, this compound could be developed into novel chemotherapeutic agents targeting specific cancer types.
- Inflammatory Diseases : Its ability to inhibit NF-kB activation positions it as a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis. By blocking the production of pro-inflammatory cytokines, it may alleviate symptoms associated with these diseases .
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Mechanism of Action
The mechanism of action of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Solubility and Pharmacokinetic Enhancements
- Ester/Carbonate-Prodrug Derivatives: Thieno[2,3-b]pyridines modified with ester or carbonate groups (e.g., 15 novel derivatives) exhibit improved solubility and cellular penetration. These modifications enhance anti-proliferative activity against HCT-116 colon cancer and MDA-MB-231 breast cancer cells compared to unmodified analogs. The prodrug-like moieties disrupt crystal packing, reducing hydrophobicity .
- Trifluoromethyl and Adamantane Substituents: 6-(Adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile incorporates bulky adamantane and electron-withdrawing trifluoromethyl groups. These substituents likely reduce solubility but increase metabolic stability and target affinity, contrasting with the simpler methyl group in the parent compound .
Binding Affinity and Target Specificity
- Riboswitch Targeting: n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (compound 9 in ) is part of a series of TPP riboswitch binders. Its methyl group may optimize steric compatibility with the riboswitch pocket compared to bulkier fragments like (4-(1,2,3-thiadiazol-5-yl)phenyl)methanamine (compound 8) .
Fused Heterocyclic Methanamine Analogs
Pyrrolo[2,3-b]pyridine Derivatives
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine replaces the thiophene ring with pyrrole, altering electronic properties. The nitrogen-rich core may enhance hydrogen bonding but reduce lipophilicity compared to thieno[2,3-b]pyridine derivatives.
Furo[2,3-b]pyridine Derivatives
1-{5-Chlorofuro[2,3-b]pyridin-2-yl}methanamine substitutes thiophene with furan, introducing oxygen instead of sulfur.
Non-Fused Methanamine Compounds
Pyrazole-Based Methanamines
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine derivatives () lack fused heterocycles but retain the methanamine group. These compounds induce triple response in Arabidopsis seedlings, indicating plant growth modulation—a divergent application compared to riboswitch targeting .
Di(2-Picolyl)amine Derivatives
Compounds like N-propargyl-di(2-picolyl)amine () feature pyridine rings connected via methanamine linkers. These structures exhibit metal-chelating properties, useful in catalysis or fluorescence sensing, unlike the fused thienopyridine core of the target compound .
Notes on Evidence Limitations
Biological Activity
n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and potential antiviral properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core with a methyl group attached to the nitrogen atom. This unique structure contributes to its biological activity and interaction with biological targets.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. The compound was shown to induce apoptosis in these cells, leading to a decrease in cancer stem cell populations.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Treatment Duration (h) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | 0.05 | 24 | Induces apoptosis |
| 2.5 | 48 | Increased cytotoxicity | |
| 25 | 72 | Maximal cytotoxicity | |
| MCF-7 | Varies | Varies | Alters metabolic pathways |
The compound was particularly effective at a concentration of 25 µM over 72 hours, achieving maximal cytotoxicity in MDA-MB-231 cells. Metabolic profiling revealed shifts in glycolysis pathways, indicating that the compound may alter energy metabolism in cancer cells .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Its structural analogs have shown activity against various pathogens, suggesting a broader application in treating infections. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating signaling pathways associated with inflammation. Studies suggest that it may inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation-related symptoms .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Molecular Targets:
- Kinases : Potential inhibition of kinase activity involved in cell proliferation.
- Receptors : Interaction with various receptors implicated in cancer and inflammatory responses.
- Metabolic Enzymes : Modulation of enzymes involved in glycolysis and other metabolic pathways.
Pathways Involved:
The compound influences several signaling pathways that regulate:
- Cell cycle progression
- Apoptosis
- Inflammatory responses
Case Studies
A notable study focused on the effects of this compound on cancer stem cells (CSCs). The treatment led to a significant reduction in CSC populations in breast cancer cell lines, suggesting that this compound could be pivotal in targeting resistant cancer cells .
Another investigation highlighted its potential as an HCV inhibitor when combined with oxadiazole derivatives, demonstrating low nanomolar activity against HCV genotype 1b replicon without significant cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine?
- Methodological Answer :
- Synthesis : Use reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂). For example, NaBH₄-mediated reduction of imine intermediates (e.g., thienopyridine-carbaldehyde derivatives) in methanol at 0–55°C achieves high yields (~91%) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) improves purity (>95%). Monitor by TLC and confirm via ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) .
- Characterization : Validate via ¹H/¹³C NMR (aromatic and methylene signals), ESI-MS (molecular ion peak), and melting point analysis (105–106°C) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Assign aromatic protons (thienopyridine core) via ¹H NMR in CDCl₃ or DMSO-d₆. Use HSQC/HMBC for connectivity validation .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. Compare retention times with standards .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting points and detects polymorphs .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent oxidation. Desiccate to avoid hydrolysis .
- Handling : Use PPE (gloves, goggles) and fume hoods. Monitor for exothermic reactions during synthesis .
Advanced Research Questions
Q. How can computational tools predict bioactivity and metabolic pathways for this thienopyridine derivative?
- Methodological Answer :
- Bioactivity Prediction : Use molecular docking (AutoDock Vina) to screen against targets like cyclooxygenase (anti-inflammatory) or bacterial enzymes (antimicrobial) .
- Metabolism : Apply in silico tools (e.g., PISTACHIO, REAXYS_BIOCATALYSIS) to predict Phase I/II metabolism. Validate with in vitro hepatocyte assays .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility : Control variables (e.g., reaction temperature, catalyst purity). For NMR discrepancies, verify solvent effects (e.g., DMSO vs. CDCl₃ shifts) .
- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) or X-ray crystallography to resolve stereochemical ambiguities .
Q. How does the compound’s thermal stability impact formulation design?
- Methodological Answer :
- Stability Studies : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). Pair with accelerated stability testing (40°C/75% RH for 6 months) .
- Formulation : Use lyophilization for heat-sensitive analogs or encapsulate in lipid nanoparticles .
Q. What crystallographic techniques elucidate solid-state behavior for drug development?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Analyze packing motifs (e.g., π-π stacking of thienopyridine rings) .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to predict solubility .
Methodological Framework for Experimental Design
- Hypothesis-Driven Research : Link synthesis to bioactivity hypotheses (e.g., "Methylation enhances blood-brain barrier penetration") using QSAR models .
- Data Validation : Cross-reference spectroscopic data with PubChem/CAS entries to avoid structural misassignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
